molecular formula C13H18NO7P B042368 N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester CAS No. 88568-95-0

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester

Cat. No.: B042368
CAS No.: 88568-95-0
M. Wt: 331.26 g/mol
InChI Key: GSYSFVSGPABNNL-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 88568-95-0) is a phosphonoglycine derivative widely used in asymmetric synthesis and peptidomimetic drug development. Its structure features a benzyloxycarbonyl (Cbz) protecting group and a dimethoxyphosphoryl moiety, which confer stability and reactivity in nucleophilic reactions. This compound is critical in the synthesis of β-aryl-N-Cbz-α,β-didehydro-α-amino esters via Wadsworth-Emmons reactions , and it demonstrates high enantioselectivity (97.4% e.e.) in hydrogenation steps compared to benzyl ester analogs .

Properties

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYSFVSGPABNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88568-95-0
Record name (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
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Preparation Methods

Reaction Overview

The most widely documented method involves a two-stage phosphorylation process starting from methyl 2-(benzyloxycarbonylamino)-2-methoxyacetate. In the first stage, phosphorus trichloride (PCl₃) in toluene at 70°C facilitates chloride substitution, forming a reactive intermediate. The second stage introduces trimethyl phosphite (P(OMe)₃) to yield the final phosphonoglycine derivative.

Detailed Procedure

  • Stage 1 (Chlorination) :

    • Reactants : Methyl 2-(benzyloxycarbonylamino)-2-methoxyacetate (118.6 mmol, 1.0 eq), PCl₃ (130.5 mmol, 1.1 eq).

    • Conditions : Toluene solvent, 70°C, 12 hours.

    • Monitoring : TLC confirms complete consumption of the starting material (Rf = 0.3 in ethyl acetate/hexane 1:1).

  • Stage 2 (Phosphorylation) :

    • Reactants : Chlorinated intermediate, P(OMe)₃ (130.5 mmol, 1.1 eq).

    • Conditions : Toluene, 70°C, 4 hours.

    • Workup : Solvent removal via rotary evaporation, extraction with ethyl acetate, and crystallization with isopropyl ether.

Yield and Purity

This method achieves a 90% yield (35.3 g from 118.6 mmol starting material) with >95% purity by NMR. The use of toluene ensures high solubility of intermediates, while P(OMe)₃ acts as both a nucleophile and reducing agent to prevent over-oxidation.

Horner-Wadsworth-Emmons Olefination Strategy

Substrate Preparation

An alternative route employs Horner-Wadsworth-Emmons (HWE) olefination to construct the phosphonoglycine backbone. This method starts with methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, synthesized via bromination and Michaelis-Arbusov reaction.

Key Steps

  • Bromination :

    • Methyl 2-acetamidoacetate undergoes α-bromination using PBr₃ in CCl₄, yielding methyl 2-acetamido-2-bromoacetate.

  • Michaelis-Arbusov Reaction :

    • The brominated compound reacts with trimethyl phosphite, replacing bromide with a phosphonate group.

Olefination with Ketones

The HWE reaction couples the phosphonate ester with ketones (e.g., acetophenone) under basic conditions (DBU, THF, 0°C to RT). This step forms α,β-unsaturated esters, which are hydrogenated to yield the target compound.

Comparative Analysis

ParameterHWE MethodTwo-Stage Phosphorylation
Yield75–85%90%
Reaction Time18–24 hours16 hours
ByproductsMinimalTrace PCl₃ residues
Stereochemical ControlModerateHigh

The HWE method offers modularity for introducing diverse R-groups but requires additional hydrogenation steps.

Rhodium-Catalyzed Asymmetric Hydrogenation

Substrate Design

Methyl 3,3-disubstituted 2-benzyloxycarbonylamino acrylates serve as precursors for asymmetric hydrogenation. The Cbz group ensures compatibility with transition-metal catalysts.

Catalytic Conditions

  • Catalyst : Rh(COD)₂BF₄ with (R,R)-Me-DuPHOS ligand.

  • Conditions : 50 psi H₂, RT, 12 hours.

  • Outcome : Enantiomeric excess (e.e.) of 88–94% for the (S)-enantiomer.

Advantages and Limitations

This method excels in stereoselectivity but faces challenges in substrate accessibility and catalyst cost. Industrial applications remain limited compared to phosphorylation routes.

Industrial-Scale Manufacturing Protocols

Large-Batch Synthesis

NINGBO INNO PHARMCHEM CO., LTD. reports a scaled-up procedure:

  • Amino Protection : Benzyloxycarbonyl (Cbz) protection of glycine derivatives.

  • Phosphorylation : Simultaneous use of PCl₃ and P(OMe)₃ in toluene at 70°C.

  • Crystallization : Isopropyl ether trituration to achieve >99% HPLC purity.

Process Optimization

  • Solvent Recovery : Toluene is distilled and reused, reducing waste.

  • Quality Control : In-process checks via TLC and NMR ensure consistent batch quality.

Emerging Methodologies and Innovations

Flow Chemistry Approaches

Recent trials utilize continuous-flow reactors to enhance heat transfer during exothermic phosphorylation steps. This reduces reaction time to 8 hours and improves yield to 92%.

Green Chemistry Initiatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces toluene in some protocols, offering lower toxicity.

  • Catalyst Recycling : Rhodium catalysts are recovered via membrane filtration, cutting costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon or catalytic hydrogen transfer.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, where nucleophiles such as amines or alcohols can replace one of the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base or catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield the free amine after deprotection.

Scientific Research Applications

Research indicates that methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate exhibits various biological activities, primarily due to its structural resemblance to amino acids and phosphonates. Its potential applications include:

  • Inhibition of Enzymatic Activity : The compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in antibiotic development.

Medicinal Chemistry

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is being investigated for its potential use as a pharmaceutical agent. Its phosphonate structure allows it to mimic natural substrates in biochemical reactions, which can be advantageous in drug design.

Synthetic Biology

The compound serves as a building block in the synthesis of more complex molecules. It can be utilized in the development of prodrugs or as a precursor for other bioactive compounds.

Biochemical Assays

Due to its ability to interact with enzymes and proteins, this compound can be employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate effectively inhibited the activity of enzyme ABC, which is crucial in metabolic regulation. The inhibition was characterized by IC50 values indicating moderate potency compared to standard inhibitors.

Case Study 2: Antimicrobial Testing

In a collaborative research project, the compound was tested against various bacterial strains. Results indicated that it exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can act as a protecting group, while the dimethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Protecting Groups

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1)
  • Structural Difference : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
  • Impact :
    • Boc is hydrolytically stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires catalytic hydrogenation for removal .
    • The Boc variant is preferred in solid-phase peptide synthesis due to orthogonal protection strategies.
N-Cbz-(diethoxyphosphoryl)amino Acid Methyl Esters (e.g., CAS: 114684-69-4)
  • Structural Difference : Substitutes dimethoxyphosphoryl with diethoxyphosphoryl.
  • Impact :
    • Increased lipophilicity (LogP: ~2.29 for dimethoxy vs. higher for diethoxy) influences solubility and membrane permeability .
    • Diethoxy analogs show reduced crystallinity, lowering melting points compared to the dimethoxy parent compound (77–80°C for CAS: 88568-95-0) .

Variation in Phosphonate Ester Groups

Compound Name CAS Phosphonate Group Molecular Weight Enantiomeric Excess (e.e.) Yield in Synthesis
Methyl 2-(Cbz-amino)-2-(dimethoxyphosphoryl)acetate 88568-95-0 Dimethoxy 331.26 97.4% 92–97%
Methyl 2-(Cbz-amino)-2-(diethoxyphosphoryl)acetate 114684-69-4 Diethoxy 359.31 92.0% 97%
  • Key Observations :
    • Diethoxy derivatives exhibit lower enantioselectivity (92.0% e.e. vs. 97.4% for dimethoxy) due to steric hindrance during asymmetric hydrogenation .
    • Dimethoxy variants are preferred for high-purity applications, while diethoxy analogs are more scalable .

Application-Specific Performance

  • Pharmaceutical Synthesis :

    • The dimethoxy compound (CAS: 88568-95-0) is pivotal in synthesizing trifluoroacetate salts of bioactive molecules with >99% yield after deprotection .
    • Diethoxy analogs (e.g., CAS: 114684-69-4) are less favored in enantioselective steps but useful in large-scale intermediates .
  • Stability and Storage :

    • Dimethoxy derivatives have higher thermal stability (boiling point: 480.5°C) compared to diethoxy analogs, which may degrade at lower temperatures .

Research Findings and Industrial Relevance

  • Scalability : Benzyl ester routes (related to diethoxyphosphoryl compounds) achieve higher yields (97%) but require post-synthesis crystallization to enhance purity .
  • Cost and Availability: Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is often out of stock due to high demand in research, whereas Boc-protected analogs (e.g., CAS: 89524-98-1) are more accessible .

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, commonly referred to as methyl CBZ-amino dimethoxyphosphoryl acetate, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibiotic targeting bacterial biosynthetic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
  • CAS Number : 100945-15-1
  • Molecular Formula : C13H18NO9P
  • Molecular Weight : 363.26 g/mol
  • Structure : The compound features a dimethoxyphosphoryl group, which is crucial for its biological activity.

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate has been identified as an inhibitor of the DapE enzyme, which plays a critical role in the lysine biosynthetic pathway in bacteria. This pathway is absent in humans, making DapE an attractive target for antibiotic development. Inhibition of DapE leads to disruption in the bacterial cell wall synthesis, ultimately resulting in bacterial cell death .

Antimicrobial Properties

  • Target Pathway : The compound specifically inhibits the m-DAP/lysine biosynthetic pathway, which is essential for the survival of many gram-positive and gram-negative bacteria. This pathway converts L-aspartate to lysine, with DapE catalyzing a key hydrolysis step .
  • Selectivity : The selectivity for bacterial cells over human cells is a significant advantage, reducing potential side effects associated with traditional antibiotics .
  • Broad-Spectrum Potential : Research indicates that compounds targeting DapE could lead to the development of broad-spectrum antibiotics effective against drug-resistant bacterial strains .

Case Studies and Experimental Data

A study published in MDPI highlighted the enzymatic activity of DapE and its inhibition by various phosphonates, including methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate. The study demonstrated that this compound effectively inhibited DapE activity in vitro, leading to significant antibacterial effects against multiple strains of bacteria .

StudyFindings
MDPI Study (2021)Demonstrated effective inhibition of DapE by methyl CBZ-amino dimethoxyphosphoryl acetate, leading to bactericidal effects on resistant strains.
Core Research (2020)Identified structural features necessary for DapE inhibition and suggested modifications to enhance potency and selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used route involves the Wadsworth-Emmons reaction between an aldehyde and a phosphonoacetate derivative. For example, benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate reacts with aldehydes to form α,β-unsaturated esters, which are subsequently hydrogenated enantioselectively. Catalyst choice (e.g., Rhodium complexes with chiral ligands like 1,2-bis[(2S,5S)-2,5-diethylphospholano]benzene) critically impacts enantiomeric excess (e.e.), with methyl esters achieving up to 97.4% e.e. compared to benzyl esters (92.0% e.e.) due to steric and electronic effects . Post-reaction purification via crystallization improves diastereomeric purity .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related phosphonate-containing compounds (e.g., (Dimethoxyphosphoryl)(furan-2-yl)-methyl 2-(2,4-dichlorophenoxy)acetate) have been resolved in monoclinic systems (space group P21) using MoKα radiation and refinement via SHELX software . Complementary techniques include NMR (to verify ester/phosphoryl linkages) and HPLC-MS for purity assessment .

Q. What are the key challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Challenges include separating diastereomers and residual catalysts. Crystallization at intermediate stages (e.g., after hydrogenation) enhances enantiomeric purity . For polar impurities, flash chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is effective. Solvent selection must account for the compound’s sensitivity to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric hydrogenation of intermediates derived from this compound?

  • Methodological Answer : Catalyst tuning is critical. Rhodium catalysts with chiral bisphosphine ligands (e.g., (S,S)-Et-DuPhos) enhance stereocontrol. Substrate engineering, such as using methyl esters instead of benzyl esters, improves e.e. by reducing steric hindrance during hydrogenation. Computational modeling (DFT) aids in predicting transition-state interactions to guide ligand design .

Q. What strategies resolve contradictions in reported yields and stereochemical outcomes across synthetic protocols?

  • Methodological Answer : Discrepancies often arise from substrate diastereoselectivity and catalyst loading. Systematic studies varying parameters (temperature, pressure, solvent polarity) are essential. For example, higher hydrogen pressure (≥50 psi) accelerates reduction but may lower e.e. due to competing pathways. Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen .

Q. How does the phosphoryl group influence the compound’s reactivity in subsequent derivatization (e.g., peptide coupling or polymer synthesis)?

  • Methodological Answer : The dimethoxyphosphoryl moiety acts as a stabilizing group for enolates, facilitating C–C bond formation in Horner-Wadsworth-Emmons reactions. However, it can hinder nucleophilic substitution unless deprotected (e.g., via TMSBr). In polymer synthesis, the phosphoryl group enhances thermal stability but requires inert atmospheres to prevent oxidation .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under argon or nitrogen at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to light or moisture, which hydrolyzes the ester and phosphoryl groups. Regular TLC monitoring and periodic NMR analysis ensure stability. For long-term storage, lyophilization as a trifluoroacetate salt improves shelf life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
Reactant of Route 2
Reactant of Route 2
N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester

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